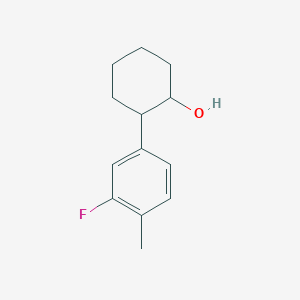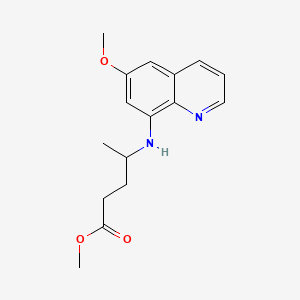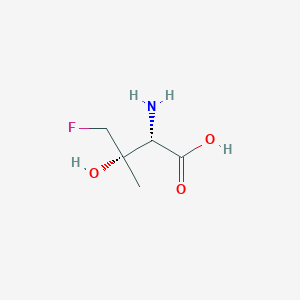
Chloro-deuterio-bis(trideuteriomethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro-deuterio-bis(trideuteriomethyl)silane is a specialized organosilicon compound characterized by the presence of deuterium atoms. This compound is of significant interest in various fields of scientific research due to its unique isotopic labeling, which makes it valuable for mechanistic studies and diagnostic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloro-deuterio-bis(trideuteriomethyl)silane can be synthesized through the deuteration of silanes using deuterium oxide (D₂O) as a deuterium source. This process is typically mediated by visible light and does not require metal catalysts, making it an efficient and environmentally friendly method . The reaction involves the photoredox-catalyzed polarity matched hydrogen atom transfer (HAT) between silanes and a thiol HAT catalyst, resulting in high deuterium incorporation and yields .
Industrial Production Methods
For industrial-scale production, continuous-flow micro-tubing reactors can be employed to enhance reaction efficiency. This method allows for the synthesis of deuterated silanes on a large scale, ensuring consistent quality and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro-deuterio-bis(trideuteriomethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxygenated derivatives.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The chloro group can be substituted with other nucleophiles, such as alkoxides or amines
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like peracids, permanganate, or ozone are commonly used.
Reduction: Hydrosilanes are often used as reducing agents in the presence of catalysts like triphenylphosphine.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkoxides or amines under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding silanes and siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chloro-deuterio-bis(trideuteriomethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a probe for mechanistic studies in organic silicon chemistry and as a reagent for deuterium labeling.
Biology: Employed in the study of biological pathways and mechanisms due to its isotopic labeling.
Medicine: Utilized in diagnostic research and the development of deuterium-labeled pharmaceuticals.
Industry: Applied in the synthesis of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which chloro-deuterio-bis(trideuteriomethyl)silane exerts its effects involves the transfer of deuterium atoms to target molecules. This process is facilitated by the photoredox-catalyzed polarity matched hydrogen atom transfer (HAT) mechanism, which ensures efficient deuterium incorporation . The molecular targets and pathways involved include various organic substrates and functional groups that undergo deuterium exchange or incorporation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorotrimethylsilane: A commonly used silane in organic synthesis with similar reactivity but without deuterium labeling.
Chloromethyldichloromethylsilane: Another silane compound used in organic synthesis, differing in its substitution pattern and reactivity.
Uniqueness
Chloro-deuterio-bis(trideuteriomethyl)silane is unique due to its deuterium labeling, which provides distinct advantages in mechanistic studies and diagnostic applications. The presence of deuterium atoms allows for the tracking of molecular interactions and pathways with high precision, making it a valuable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C2H7ClSi |
|---|---|
Molekulargewicht |
101.66 g/mol |
IUPAC-Name |
chloro-deuterio-bis(trideuteriomethyl)silane |
InChI |
InChI=1S/C2H7ClSi/c1-4(2)3/h4H,1-2H3/i1D3,2D3,4D |
InChI-Schlüssel |
YGHUUVGIRWMJGE-UAVYNJCWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[Si]([2H])(C([2H])([2H])[2H])Cl |
Kanonische SMILES |
C[SiH](C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)




![Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)








